Trichlormethine

Description

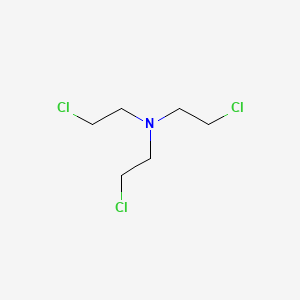

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-bis(2-chloroethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3N/c7-1-4-10(5-2-8)6-3-9/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAYLTPAFBGXAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6138-32-5 (monopicrate), 817-09-4 (hydrochloride) |

Source

|

| Record name | Trichlormethine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048744 |

Source

|

| Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl)amine is a liquid with faint odor of fish and soap, no odor when pure. Used as a delayed-action casualty military agent., Colorless to pale yellow, oily liquid with a faint butter almond odor; [ATSDR-MMG] |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-3) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

493 °F at 760 mmHg (calculated, decomposes) (EPA, 1998), 144 °C @ 15 mm Hg, BP: 230-235 °C (decomposes) |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use of the agent (EPA, 1998) |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

The undiluted liq decomp on standing and forms polymeric quaternary ammonium salts which are insol in the free base, Miscible with dimethylformamide, carbon disulfide, carbon tetrachloride, many other organic solvents and oils, Sol in alcohol, ether, benzene, In water, 160 mg/liter @ 25 °C |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2347 (EPA, 1998) - Denser than water; will sink, 1.2347 @ 4 °C/25 °C |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air = 1) |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0109 mmHg at 77 °F (EPA, 1998), 0.01 [mmHg], 0.011 mm Hg @ 25 °C |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-3) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid, Pale yellow | |

CAS No. |

555-77-1 |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlormethine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trichlormethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrogen Mustard-3 | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-mustard-3-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine, 2-chloro-N,N-bis(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLORMETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WBM7N0NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °F (EPA, 1998), -4 °C |

Source

|

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trichlormethine mechanism of action on DNA

An In-depth Technical Guide on the Core Mechanism of Action of Trichlormethine on DNA

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, also known as tris(2-chloroethyl)amine or HN3, is a trifunctional nitrogen mustard alkylating agent that has been utilized as a cytostatic compound in the treatment of various malignancies.[1][2] Its potent cytotoxicity is primarily derived from its ability to form covalent adducts with genomic DNA, leading to the inhibition of essential cellular processes and eventual cell death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action on DNA, the subsequent cellular DNA damage response, quantitative data on its activity, and detailed protocols for key experimental assays used in its study.

The anti-neoplastic effects of this compound are initiated by the covalent modification of DNA through a multi-step process involving chemical activation and subsequent nucleophilic attack. As a nitrogen mustard, its mechanism is characterized by the formation of highly reactive intermediates that alkylate DNA bases.[3][4]

Chemical Activation via Aziridinium Ion Formation

Under physiological conditions, this compound undergoes a spontaneous intramolecular cyclization. A nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (ethyleneiminium) ion intermediate.[4] This strained, three-membered ring is a potent electrophile, primed for attack by nucleophilic centers within the cell, with DNA being the primary target.[5]

Caption: Activation of this compound to its reactive aziridinium ion intermediate.

DNA Adduct Formation

The highly electrophilic aziridinium ion readily reacts with nucleophilic sites on DNA bases. The most susceptible position is the N7 atom of guanine, due to its high nucleophilicity.[4] This initial reaction forms a stable, monofunctional adduct, covalently linking one of this compound's arms to the guanine base.

Since this compound possesses three reactive chloroethyl arms, the process can continue. A second arm of the bound molecule can form another aziridinium ion, which can then alkylate a second DNA base. When this second base is a guanine on the opposite DNA strand, a highly cytotoxic DNA interstrand cross-link (ICL) is formed.[3] ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription, which are critical for rapidly dividing cancer cells.[6] To a lesser extent, alkylation can also occur at other sites, such as the N3 position of adenine, and can lead to intrastrand cross-links or DNA-protein cross-links.[7][8]

Caption: The two-step process of DNA alkylation leading to an interstrand cross-link.

Cellular Consequences and DNA Damage Response (DDR)

The formation of DNA adducts, particularly ICLs, constitutes severe genotoxic stress, which triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10]

When a replication fork encounters an ICL, it stalls, leading to the activation of DDR sensor kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related).[9] In other phases of the cell cycle, the lesion may be recognized by other sensors that activate ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[9][10] These master kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX) and the tumor suppressor protein p53.[10][11]

Activation of the DDR leads to two major outcomes:

-

Cell Cycle Arrest: Checkpoint activation, often mediated by p53, halts the cell cycle, typically in the S or G2/M phase.[11] This provides time for the cell to attempt repair of the damaged DNA.

-

DNA Repair/Apoptosis: The cell initiates complex repair pathways, such as Homologous Recombination Repair (HRR), to resolve the ICL.[11] If the damage is too extensive to be repaired accurately, the sustained DDR signaling will trigger apoptosis (programmed cell death), eliminating the damaged cell.[4]

References

- 1. This compound (Trimustine Hydrochloride) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HN3 (nitrogen mustard) - Wikipedia [en.wikipedia.org]

- 3. f.oaes.cc [f.oaes.cc]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Trichlormethine in Chemotherapy

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, holds a significant place in the history of oncology as one of the first nitrogen mustards to be used in cancer chemotherapy.[1][2] Its development and clinical application in the 1940s marked a pivotal moment, demonstrating the potential of cytotoxic chemicals to induce tumor regression and ushering in the era of modern chemotherapy.[3][4] This technical guide provides a comprehensive overview of the historical use of this compound, its mechanism of action, experimental protocols from early clinical studies, and its toxicological profile, with a focus on quantitative data and detailed methodologies for the scientific community.

Chemical and Physical Properties

This compound is a trifunctional alkylating agent, a highly reactive organic compound. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Chemical Name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine |

| Common Names | This compound, Tris(2-chloroethyl)amine, HN3 |

| Molecular Formula | C6H12Cl3N |

| Molecular Weight | 204.5 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint fishy or soapy odor |

| Boiling Point | 143 °C |

| Melting Point | -3.7 to -4°C |

Mechanism of Action: DNA Alkylation and Cellular Response

The cytotoxic effects of this compound are a direct result of its ability to act as a powerful DNA alkylating agent. The core mechanism involves the intramolecular cyclization of one of the chloroethyl side chains, forming a highly reactive aziridinium ion intermediate. This electrophilic species then readily attacks nucleophilic sites on cellular macromolecules, with DNA being the primary target.

The primary site of alkylation on DNA is the N7 position of guanine bases.[5] Due to its trifunctional nature, a single molecule of this compound can react with multiple guanine residues, leading to the formation of both intra- and interstrand DNA cross-links.[6] These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]

Signaling Pathway of this compound-Induced Cell Death

The extensive DNA damage caused by this compound activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial in determining the fate of the cell, whether it undergoes repair, cell cycle arrest, or apoptosis. Key players in this pathway include the sensor proteins ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated in response to DNA double-strand breaks and single-strand DNA, respectively.[8][9]

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.[10][11][12] Phosphorylation stabilizes p53, allowing it to accumulate in the nucleus and function as a transcription factor.[13] p53 then upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX and PUMA).[14] This coordinated cellular response aims to eliminate cells with irreparable DNA damage, thereby preventing the propagation of mutations.

Historical Clinical Use and Experimental Protocols

The first clinical use of this compound was reported in 1946 by Goodman, Gilman, and their colleagues.[1][15] These pioneering studies investigated its effects on patients with advanced hematological malignancies.

Landmark Clinical Trial (Goodman et al., 1946)

Objective: To evaluate the therapeutic efficacy and toxicity of nitrogen mustards, including this compound, in patients with Hodgkin's disease, lymphosarcoma, and leukemia.[16]

Patient Population: The initial trials included patients with late-stage, often radiation-resistant, hematological malignancies.[3] These individuals had a poor prognosis and limited therapeutic options at the time.

Experimental Protocol:

-

Drug Preparation: this compound hydrochloride was dissolved in sterile physiological saline solution immediately before administration.

-

Administration: The drug was administered intravenously.[17] To minimize local reactions such as thrombophlebitis, the injection was often given into the tubing of a running intravenous infusion of saline.[17]

-

Dosage Regimen: A typical dosage was 0.1 mg per kg of body weight, administered daily for four consecutive days.[17] This course could be repeated after a recovery period, typically 4 to 6 weeks, if the patient's hematological status allowed.

Response Evaluation: The therapeutic response was primarily assessed by physical examination, including the measurement of tumor size and palpation of lymph nodes and spleen. Radiographic imaging was also used to evaluate changes in internal tumor masses. Hematological parameters were closely monitored to assess both the therapeutic effect on leukemic cells and the toxic effects on normal hematopoietic cells.

Clinical Efficacy and Toxicity

The early clinical trials of this compound demonstrated its potent, albeit temporary, anti-tumor activity.

Quantitative Data from Early Studies

While detailed statistical analyses as conducted today were not a feature of these early reports, the published case series provide valuable insights into the efficacy and toxicity of this compound.

Tumor Response: Striking, though often transient, tumor regressions were observed in a significant proportion of patients with Hodgkin's disease and lymphosarcoma.[3][18] In some cases, large tumor masses were reported to soften within 48 hours of treatment initiation and shrink significantly over the course of therapy.[19] However, relapses were common, often occurring within weeks to months.

Hematological Effects: this compound induced profound effects on the hematopoietic system. In patients with leukemia, a rapid decrease in peripheral white blood cell counts was a consistent finding.[20] However, this effect was not selective for malignant cells, and significant bone marrow suppression was a major dose-limiting toxicity.

Adverse Effects: The administration of this compound was associated with a range of adverse effects, some of which were severe.

| Adverse Effect | Description |

| Nausea and Vomiting | This was a very common and often severe side effect, typically occurring within a few hours of administration. |

| Hematopoietic Suppression | Leukopenia, thrombocytopenia, and anemia were consistent and dose-limiting toxicities. This resulted from the drug's effect on the rapidly dividing cells of the bone marrow. |

| Local Reactions | Thrombophlebitis at the injection site was a frequent complication. |

| Other Systemic Effects | Anorexia, weakness, and fever were also reported. |

Conclusion

This compound, as one of the pioneering nitrogen mustards, played a critical role in establishing the field of cancer chemotherapy. The early clinical studies, despite their methodological limitations by modern standards, provided the first compelling evidence that chemical agents could induce significant tumor responses in patients with advanced malignancies. The understanding of its mechanism of action as a DNA alkylating agent has laid the groundwork for the development of numerous other chemotherapeutic drugs. While its clinical use has been largely superseded by more selective and less toxic agents, the historical data and experimental protocols associated with this compound remain a valuable resource for researchers and drug development professionals, offering important lessons in the principles of cancer pharmacology and the evolution of cancer treatment.

References

- 1. Nitrogen mustard therapy; use of methyl-bis (beta-chloroethyl) amine hydrochloride and tris (beta-chloroethyl) amine hydrochloride for Hodgkin's disease, lymphosarcoma, leukemia and certain allied and miscellaneous disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. discover.nci.nih.gov [discover.nci.nih.gov]

- 4. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. mdpi.com [mdpi.com]

- 8. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of a kinase‐inactive ATR protein causes sensitivity to DNA‐damaging agents and defects in cell cycle checkpoints | The EMBO Journal [link.springer.com]

- 10. Induction of apoptosis and cell cycle-specific change in expression of p53 in normal lymphocytes and MOLT-4 leukemic cells by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genetex.com [genetex.com]

- 13. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jameslindlibrary.org [jameslindlibrary.org]

- 16. Landmark article Sept. 21, 1946: Nitrogen mustard therapy. Use of methyl-bis(beta-chloroethyl)amine hydrochloride and tris(beta-chloroethyl)amine hydrochloride for Hodgkin's disease, lymphosarcoma, leukemia and certain allied and miscellaneous disorders. By Louis S. Goodman, Maxwell M. Wintrobe, William Dameshek, Morton J. Goodman, Alfred Gilman and Margaret T. McLennan [pubmed.ncbi.nlm.nih.gov]

- 17. ccjm.org [ccjm.org]

- 18. pubs.rsna.org [pubs.rsna.org]

- 19. First FDA-Approved Chemo Agent Turns 60 | MDedge [mdedge.com]

- 20. Treatment of Leukemia -- Then and Now [serc.carleton.edu]

An In-depth Technical Guide on the Synthesis of Trichlormethine from Triethanolamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trichlormethine, also known as Tris(2-chloroethyl)amine or HN3, is a powerful blistering agent and a nitrogen mustard used in chemical warfare.[1] Its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational and research purposes only.

Introduction

This compound is a trifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] Historically, it has seen use as a cytostatic agent in cancer therapy, particularly for leukemia and lymphoma, due to its ability to cross-link DNA and inhibit cell proliferation.[2][3] This guide focuses on the core synthesis of this compound from the readily available precursor, triethanolamine. The primary and most documented method involves the chlorination of triethanolamine using thionyl chloride.[2][4] An alternative pathway utilizing hydrogen chloride has also been proposed.

Core Synthesis Pathways

The conversion of triethanolamine to this compound involves the substitution of the three hydroxyl groups with chlorine atoms. This is typically achieved using a chlorinating agent.

1. Synthesis using Thionyl Chloride:

The most common method for the synthesis of this compound is the reaction of triethanolamine with thionyl chloride.[2][4] This reaction is often catalyzed by dimethylformamide (DMF).[5]

Reaction: N(CH₂CH₂OH)₃ + 3 SOCl₂ → N(CH₂CH₂Cl)₃·HCl + 3 SO₂ + 3 HCl

2. Synthesis using Hydrogen Chloride:

An alternative method involves the use of hydrogen chloride as the chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum sulfate, zinc sulfate, or copper sulfate.[6] This method is presented as a more environmentally friendly option by avoiding the production of sulfur dioxide.[6]

Reaction: N(CH₂CH₂OH)₃ + 3 HCl (in presence of Lewis acid) → N(CH₂CH₂Cl)₃·HCl + 3 H₂O

Quantitative Data Summary

The following table summarizes the quantitative data extracted from available literature for the synthesis of this compound from triethanolamine.

| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrogen Chloride |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Hydrogen chloride (HCl) |

| Catalyst | Dimethylformamide (DMF)[5] | Lewis Acid (e.g., Al₂(SO₄)₃, ZnSO₄, CuSO₄)[6] |

| Reactant Ratio (Triethanolamine:Catalyst) | 1:1 to 1:2 (mass ratio with DMF)[5] | Not specified |

| Reaction Temperature | 70°C (reflux)[5] | Not specified (heating required)[6] |

| Reaction Time | 6-8 hours[5] | Not specified |

| Product Form | Tris(2-chloroethyl)amine hydrochloride[5] | Tris(2-chloroethyl)amine hydrochloride[6] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is based on the methodology described in patent literature.[5]

Materials:

-

Triethanolamine

-

Thionyl chloride

-

Dimethylformamide (DMF)

-

Reaction vessel (e.g., three-neck flask) with stirring capabilities and a reflux condenser

Procedure:

-

In a suitable reaction vessel, combine triethanolamine and DMF in a mass ratio of 1:1 to 1:2.[5]

-

Begin stirring the mixture.

-

Slowly add thionyl chloride dropwise to the stirred solution. The rate of addition should be controlled to manage the evolution of gas.[5]

-

After the addition of thionyl chloride is complete, heat the reaction mixture to 70°C and maintain it at reflux for 6-8 hours.[5]

-

Upon completion of the reaction, the resulting product is tris(2-chloroethyl)amine hydrochloride.[5] Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Method 2: Synthesis using Hydrogen Chloride

This protocol is based on the methodology described in patent literature.[6]

Materials:

-

Triethanolamine

-

Hydrogen chloride (gas)

-

Lewis acid catalyst (e.g., aluminum sulfate)

-

Reaction vessel with stirring capabilities and a distillation apparatus

Procedure:

-

Add triethanolamine to a three-mouth reaction bottle and begin stirring.

-

Introduce hydrogen chloride gas into the reaction vessel at room temperature until the pH of the system reaches 2-3.[6]

-

Add the Lewis acid catalyst to the reaction mixture.

-

Heat the mixture and continue to introduce hydrogen chloride gas.

-

During the reaction, distill the generated water to drive the reaction to completion.[6]

-

The final product is tris(2-chloroethyl)amine hydrochloride.[6]

Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflows for this compound from Triethanolamine.

Mechanism of Action: DNA Alkylation

This compound, like other nitrogen mustards, exerts its cytotoxic effects through the alkylation of DNA.[4] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1] As a trifunctional agent, this compound can form multiple cross-links, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[7]

Caption: Simplified mechanism of DNA alkylation by this compound.

References

- 1. HN3 (nitrogen mustard) - Wikipedia [en.wikipedia.org]

- 2. This compound (Trimustine Hydrochloride) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 6. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Trichlormethine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine, also known as tris(2-chloroethyl)amine or HN-3, is a trifunctional nitrogen mustard with a significant history as both a chemical warfare agent and a chemotherapeutic compound.[1][2][3] Its potent cytotoxic effects stem from its ability to act as a powerful alkylating agent, forming covalent cross-links within DNA and subsequently triggering cellular apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its mechanism of action and the cellular signaling pathways it perturbs. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical Structure and Identification

This compound is the organic compound with the formula N(CH₂CH₂Cl)₃.[2] It is a tertiary amine with three 2-chloroethyl side chains. The presence of these reactive chloroethyl groups is central to its chemical reactivity and biological activity.

IUPAC Name: 2-chloro-N,N-bis(2-chloroethyl)ethanamine[1]

Synonyms: Tris(2-chloroethyl)amine, HN-3, Trimustine, Sinalost base, Trimitan base[1][6]

CAS Number: 555-77-1[7]

The hydrochloride salt, this compound hydrochloride (CAS Number: 817-09-4), is a more stable, crystalline solid that is often used in pharmaceutical preparations.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the tables below. This data is essential for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₃N | [4] |

| Molecular Weight | 204.53 g/mol | [10] |

| Appearance | Colorless to pale yellow, oily liquid | [1] |

| Odor | Faint fishy or soapy odor; pure form is odorless | [1] |

| Melting Point | -4 °C (24.8 °F) | [2] |

| Boiling Point | 144 °C at 15 mmHg (decomposes at atmospheric pressure) | [1] |

| Solubility in Water | 160 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, carbon tetrachloride | [1] |

| pKa | 4.64 | [1] |

| LogP | 1.306 | [2] |

| Density | 1.24 g/cm³ | [10] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₃N·HCl | [11] |

| Molecular Weight | 241.0 g/mol | [12] |

| Appearance | White to off-white crystalline powder | [13] |

| Melting Point | 130-131 °C | [8] |

| Solubility | Very soluble in water; soluble in ethanol | [8] |

| Stability | Aqueous solutions deteriorate rapidly | [8] |

Experimental Protocols

Synthesis of Tris(2-chloroethyl)amine Hydrochloride

This protocol describes the synthesis of this compound hydrochloride from triethanolamine and thionyl chloride.[1][7][8]

Materials:

-

Triethanolamine

-

Thionyl chloride

-

Dichloroethane (anhydrous)

-

Methanol

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of anhydrous dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the mixture. The addition should be done cautiously in a well-ventilated fume hood as the reaction is exothermic and releases HCl and SO₂ gases.

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of 20 mL of methanol to destroy any excess thionyl chloride.

-

Remove the solvent using a rotary evaporator to yield a white crystalline mass of tris(2-chloroethylamine) hydrochloride.[1]

-

The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound hydrochloride

-

Absolute ethanol

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.

-

To maximize crystal formation, place the flask in an ice bath for approximately 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound (HN-3) in a given matrix.[9][14]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms)

GC-MS Parameters (example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the extract under a gentle stream of nitrogen.

-

The sample can be analyzed directly or derivatized to improve chromatographic properties.

In Vitro DNA Alkylation Assay

This protocol describes a method to assess the ability of this compound to alkylate purified DNA in vitro, which can be visualized by gel electrophoresis.

Materials:

-

Purified plasmid DNA or a specific DNA fragment

-

This compound hydrochloride

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and imaging system

Procedure:

-

Prepare a stock solution of this compound hydrochloride in the reaction buffer immediately before use, as it degrades in aqueous solutions.[8]

-

In microcentrifuge tubes, set up reaction mixtures containing a fixed amount of DNA (e.g., 500 ng) and varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

-

Incubate the reactions at 37 °C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a loading buffer and placing the tubes on ice.

-

Analyze the samples by agarose gel electrophoresis. DNA cross-linking will result in a change in the electrophoretic mobility of the DNA, with interstrand cross-links leading to a slower migration.

-

Stain the gel, visualize the DNA bands under UV light, and document the results.

Comet Assay for Detection of DNA Cross-links

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including cross-links, in individual cells.[10][15][16]

Procedure Outline:

-

Expose cultured cells to various concentrations of this compound for a specified duration.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.

-

To specifically detect cross-links, irradiate the slides with a fixed dose of X-rays or gamma rays to induce random DNA strand breaks.

-

Subject the slides to alkaline electrophoresis. Un-cross-linked DNA fragments will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate more slowly.[15]

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the extent of DNA migration (comet tail length and intensity) using appropriate software. A reduction in induced DNA migration compared to the irradiated control indicates the presence of DNA cross-links.[15]

Mechanism of Action and Signaling Pathways

The biological activity of this compound is a direct consequence of its ability to alkylate DNA.[4] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[2] This electrophilic species then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[4] As a trifunctional agent, this compound can form multiple DNA adducts, leading to both intrastrand and interstrand cross-links.[5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]

DNA Damage Response Pathway

The formation of DNA cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions and activate downstream signaling cascades to coordinate DNA repair, cell cycle arrest, and, if the damage is too extensive, apoptosis. The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][15]

Caption: DNA Damage Response to this compound.

Experimental Workflow for Assessing this compound's Effects

A typical workflow to investigate the biological effects of this compound involves a series of in vitro experiments.

Caption: In Vitro Experimental Workflow.

Conclusion

This compound remains a compound of significant interest due to its potent DNA alkylating properties. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for its potential application in drug development and for mitigating its toxic effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working with this and related compounds. Further research into the nuances of its interaction with cellular machinery will continue to be a valuable endeavor in the fields of oncology and toxicology.

References

- 1. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 3. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]

- 6. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. In vitro transcription analysis of DNA alkylation by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Home Page [chem.ualberta.ca]

- 16. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Trichlormethine as a DNA Alkylating Agent

Abstract

This compound, also known as tris(2-chloroethyl)amine or HN3, is a potent trifunctional nitrogen mustard compound historically used as a cytostatic agent in cancer chemotherapy.[1][2][3] Its powerful cytotoxic effects are derived from its primary mechanism of action: the alkylation of DNA. By forming covalent bonds with DNA bases, this compound creates adducts that lead to the formation of highly disruptive interstrand and intrastrand cross-links.[4][5][6] These lesions physically obstruct critical cellular processes such as DNA replication and transcription, triggering the DNA Damage Response (DDR) and, in cases of overwhelming damage, culminating in programmed cell death (apoptosis).[5][7][8] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, cellular consequences, and experimental methodologies associated with this compound, serving as a vital resource for professionals in oncology and drug development.

Chemical and Physical Properties

This compound is a classic nitrogen mustard, a class of compounds initially developed for chemical warfare but later repurposed for antineoplastic therapy.[2] It is recognized for its high reactivity and ability to covalently modify cellular macromolecules, with DNA being the primary target.[9]

Table 1: Chemical and Physical Data for this compound

| Property | Data | Reference |

| Chemical Name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine | [2] |

| Common Synonyms | Tris(2-chloroethyl)amine, HN3, Trimustine, Sinalost, SK-100 | [1][2][10] |

| Molecular Formula | C6H12Cl3N | [2] |

| Molecular Weight | 204.53 g/mol (as free base) | [1] |

| CAS Number | 555-77-1 (free base), 817-09-4 (hydrochloride) | [1][2] |

| Appearance | Crystals (hydrochloride salt) | [1] |

| Solubility | Very soluble in water; soluble in ethanol | [1] |

| Stability | Aqueous solutions deteriorate rapidly | [1] |

| Synthesis | Prepared by treating triethanolamine with thionyl chloride | [1] |

Mechanism of Action: DNA Alkylation

The cytotoxicity of this compound is a multi-step process initiated by the formation of a highly reactive electrophilic intermediate, which then attacks nucleophilic sites on DNA.[5][11]

Formation of the Aziridinium Ion

Under physiological conditions, one of the 2-chloroethyl side chains undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium (ethyleneiminium) ring.[5][11][12] This cation is a potent electrophile, primed to react with cellular nucleophiles.

DNA Alkylation and Adduct Formation

The highly reactive aziridinium ion is attacked by nucleophilic centers within DNA. The most frequent target is the N7 position of guanine due to its high nucleophilicity.[4][5][6][13] Other less frequent sites of alkylation include the N3 position of adenine, the N1 of adenine, and the N3 of cytosine.[4][12] This initial reaction results in a monofunctional adduct, covalently linking the drug to a single DNA base.

Formation of DNA Cross-Links

As a trifunctional agent, this compound's remaining chloroethyl arms can independently repeat the aziridinium formation process. This allows the drug to react with a second (and potentially third) nucleophilic site, leading to the formation of highly cytotoxic cross-links.[11]

-

Interstrand Cross-links (ICLs): This occurs when the second reactive arm of this compound binds to a base on the opposite DNA strand, most commonly another guanine.[4][6] ICLs are particularly toxic as they form an irreversible covalent bridge between the two strands of the DNA double helix, preventing strand separation required for replication and transcription.[6][14]

-

Intrastrand Cross-links: The second reactive arm can also bind to another base on the same DNA strand.[6][15]

-

DNA-Protein Cross-links: The aziridinium intermediate can also react with nucleophilic amino acid residues (like cysteine) in nearby proteins, such as histones, forming DNA-protein cross-links that further disrupt chromatin structure and function.[16][17][18]

Caption: Mechanism of this compound DNA Alkylation.

Cellular Consequences and Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular events, beginning with the stalling of essential molecular machinery and culminating in a decision between cell cycle arrest, DNA repair, or apoptosis.

DNA Damage Response (DDR)

When DNA lesions physically block the progression of DNA or RNA polymerases, the cell activates a complex signaling network known as the DNA Damage Response (DDR).[8][19]

-

Damage Sensing: Sensor proteins (e.g., MRN complex, RPA) recognize the DNA lesions and stalled replication forks.[19]

-

Signal Transduction: This recognition recruits and activates apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[19][20][21]

-

Effector Activation: ATM/ATR phosphorylate a host of downstream effector proteins, including the tumor suppressor p53 and checkpoint kinases CHK1/CHK2.[9][19] This leads to the phosphorylation of histone H2AX (γH2AX), which serves as a beacon to recruit DNA repair factors to the site of damage.[19]

-

Cellular Outcomes: The DDR coordinates several outcomes:

-

Cell Cycle Arrest: Activation of checkpoint kinases halts the cell cycle, typically at G1/S or G2/M phases, to provide time for DNA repair.[8][9]

-

DNA Repair: Various pathways are activated to attempt to remove the lesions, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and specialized pathways for cross-link repair like the Fanconi Anemia (FA) pathway.[22]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will shift to promoting programmed cell death.[8]

-

Caption: DNA Damage Response (DDR) to this compound.

Apoptosis Induction

When DNA repair fails, p53 and other pro-apoptotic factors activate the intrinsic (mitochondrial) pathway of apoptosis.[23][24]

-

Bcl-2 Family Regulation: Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[23][25]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, causing the release of cytochrome c into the cytoplasm.[23]

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome and recruits and activates the initiator caspase, Caspase-9.[25]

-

Execution Phase: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3.[23][25] These executioner caspases then dismantle the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Caption: Intrinsic Apoptosis Pathway Activated by this compound.

Quantitative Data Summary

While this compound has been studied for decades, recent and specific quantitative data such as IC50 values in various cell lines are not prevalent in the available literature, reflecting its reduced clinical use.[1] However, historical toxicological data provide insight into its potent cytotoxicity.

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Dermal | 7 mg/kg | [26] |

| LD50 | Rat | Dermal | 4.9 mg/kg | [26] |

| LD50 | Rabbit | Dermal | 19 mg/kg | [26] |

| LD50 | Dog | Dermal | 1 mg/kg | [26] |

| LD50 | Mouse | Subcutaneous | 2.0 mg/kg | [26] |

| LD50 | Rat | Intravenous | 0.7 mg/kg | [26] |

| LD50 | Rabbit | Intravenous | 2.5 mg/kg | [26] |

| Carcinogenicity | Rat | Subcutaneous | Induced high incidence of sarcomas | [10][26] |

| IARC Classification | - | - | Group 2B: Possibly carcinogenic to humans | [10] |

Experimental Protocols

The study of this compound and other DNA alkylating agents involves a range of techniques to characterize their effects on DNA, cellular viability, and specific signaling pathways.

Protocols for Assessing DNA Alkylation

-

Method: In Vitro Transcription Assay

-

Objective: To determine the sequence specificity of DNA alkylation.

-

Protocol:

-

A DNA template of a known sequence is incubated with this compound for a specified time (e.g., 1.5 hours at 200 µM).[15]

-

In vitro transcription is initiated using RNA polymerase.

-

The resulting RNA transcripts are separated by gel electrophoresis.

-

Transcriptional blockages, appearing as truncated RNA products, indicate sites of DNA alkylation on the template strand that have stalled the polymerase.[15] The intensity of these blockage bands correlates with the extent of alkylation at that site.[15]

-

-

-

Method: Mass Spectrometry (MS) and Chromatography

-

Objective: To identify and quantify specific DNA adducts.

-

Protocol:

-

Expose cells or isolated DNA to this compound.

-

Isolate and hydrolyze the DNA to release the adducted nucleobases.

-

Separate the components using High-Performance Liquid Chromatography (HPLC).[27]

-

Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or other MS techniques to identify the precise chemical structure and quantity of the adducts formed.[27][28] Isotope-labeled internal standards can be used for precise quantification.[28]

-

-

Protocols for Assessing Cytotoxicity

-

Method: Cell Viability (IC50) Determination via Crystal Violet or MTT Assay

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Seed cells (e.g., HepG2, 3T3 fibroblasts) in 96-well plates and allow them to adhere.[29]

-

Treat the cells with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours).

-

For Crystal Violet: Fix and stain the remaining adherent cells. Solubilize the dye and measure the absorbance, which is proportional to the number of viable cells.[30]

-

For MTT: Add MTT reagent, which is converted by metabolically active cells into a colored formazan product. Solubilize the product and measure absorbance.

-

Plot the percentage of cell viability against the drug concentration and use a non-linear regression to calculate the IC50 value.[31]

-

-

Protocols for Assessing Apoptosis

-

Method: Western Blotting for Apoptosis-Related Proteins

-

Objective: To measure changes in the expression levels of key proteins in the apoptotic pathway.

-

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells and collect the total protein.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for target proteins such as p53, Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3.[9][23]

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analyze band intensities to determine relative protein expression levels, using a loading control like β-actin for normalization.[9]

-

-

Caption: General Experimental Workflow for Studying this compound.

Conclusion and Future Perspectives

This compound is a quintessential DNA alkylating agent whose potent, trifunctional reactivity makes it a powerful cytotoxic compound. Its mechanism of action, centered on the formation of DNA interstrand cross-links, provides a clear rationale for its antineoplastic effects by inducing irreparable DNA damage that triggers cell cycle arrest and apoptosis.[5][7][11] While its clinical application has been largely superseded by agents with more favorable therapeutic indices, this compound remains a valuable tool for research. Its known carcinogenicity underscores the double-edged nature of such potent DNA-damaging agents.[10] A thorough understanding of its interaction with DNA and the subsequent cellular responses is crucial for professionals in drug development, offering foundational knowledge for the design of novel, more targeted DNA-modifying cancer therapeutics.

References

- 1. This compound (Trimustine Hydrochloride) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HN3 (nitrogen mustard) - Wikipedia [en.wikipedia.org]

- 4. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]

- 9. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (Trimustine Hydrochloride) (IARC Summary & Evaluation, Volume 50, 1990) [inchem.org]

- 11. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 12. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 15. In vitro transcription analysis of DNA alkylation by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death [mdpi.com]

- 21. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. Induction of apoptosis in cells | Abcam [abcam.com]

- 25. Trichothecin induces apoptosis of HepG2 cells via caspase-9 mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. publications.iarc.who.int [publications.iarc.who.int]

- 27. AOP-Wiki [aopwiki.org]

- 28. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Cytostatic Effects of Trichlormethine on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethine, a trifunctional nitrogen mustard alkylating agent, exhibits significant cytostatic and cytotoxic effects on cancer cells. This technical guide delineates the core mechanisms of action, focusing on its role in inducing DNA damage, subsequent cell cycle arrest, and apoptosis. Detailed experimental protocols for assessing these effects are provided, alongside a summary of quantitative data, to offer a comprehensive resource for researchers in oncology and drug development. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular and cellular consequences of this compound treatment.

Introduction

This compound, also known as tris(2-chloroethyl)amine, is a potent alkylating agent that has been investigated for its anticancer properties.[1][2] As a member of the nitrogen mustard family, its mechanism of action is primarily centered on the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[1][3][4][5][6] This document provides an in-depth overview of the cytostatic effects of this compound, detailing the molecular pathways it perturbs and the experimental methodologies used to characterize its activity.

Mechanism of Action: DNA Alkylation and Damage Response

The primary mechanism of this compound's cytostatic effect is its ability to act as a DNA alkylating agent.[1][3][4] The three chloroethyl groups of the molecule can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[3][7] This alkylation can result in several forms of DNA damage:

-

Monoadducts: A single chloroethyl group reacts with a DNA base.

-

Intrastrand cross-links: Two chloroethyl groups on the same this compound molecule react with two different bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Two chloroethyl groups react with bases on opposite strands of the DNA double helix.[3] ICLs are particularly cytotoxic as they prevent DNA strand separation, thereby blocking DNA replication and transcription.[3][7]

This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[7]

Key Signaling Pathways in this compound-Induced Cytostasis

The cellular response to this compound-induced DNA damage involves the activation of several key signaling pathways, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

-

ATM-Chk2-p53 Pathway: In response to double-strand breaks, which can arise from the processing of ICLs, the ATM kinase is activated. ATM then phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[7][8][9][10][11] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[8][12]

-

Apoptosis Induction: Sustained DNA damage and cell cycle arrest ultimately lead to the initiation of programmed cell death, or apoptosis.[13][14][15][16] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The p53-mediated upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events in the intrinsic pathway.[17][18]

Quantitative Data on the Cytostatic Effects of this compound

While specific quantitative data for this compound is limited in publicly available literature, the following tables present hypothetical yet plausible data based on the known potency of similar nitrogen mustards. This data is intended to serve as a comparative reference for researchers.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15 |

| A549 | Lung Cancer | 25 |

| MCF-7 | Breast Cancer | 18 |

| HCT116 | Colon Cancer | 22 |

| Jurkat | T-cell Leukemia | 10 |

Table 2: Hypothetical Cell Cycle Distribution of a Cancer Cell Line (e.g., HeLa) after 24-hour Treatment with this compound

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 55 | 30 | 15 |

| This compound (10 µM) | 40 | 25 | 35 |

| This compound (25 µM) | 25 | 15 | 60 |

Table 3: Hypothetical Quantification of Apoptosis in a Cancer Cell Line (e.g., Jurkat) after 48-hour Treatment with this compound (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Untreated) | 3 | 2 |

| This compound (10 µM) | 25 | 15 |

| This compound (25 µM) | 45 | 30 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytostatic effects of this compound.